4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol
CAS No.:
Cat. No.: VC13659183
Molecular Formula: C17H12F3N3O2
Molecular Weight: 347.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F3N3O2 |
|---|---|
| Molecular Weight | 347.29 g/mol |
| IUPAC Name | 4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenol |
| Standard InChI | InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23) |
| Standard InChI Key | UNNHUSXTCNMGSB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |
Introduction
Chemical Identity and Structural Properties
The compound exhibits a molecular formula of C₁₇H₁₂F₃N₃O₂ and a molecular weight of 347.29 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 4-[6-[4-(Trifluoromethoxy)anilino]pyrimidin-4-yl]phenol |
| SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |
| InChIKey | UNNHUSXTCNMGSB-UHFFFAOYSA-N |
| PubChem CID | 139600349 |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O |
The presence of a pyrimidine core linked to aromatic rings via amino and ether bridges confers rigidity and planar geometry, which may enhance binding to biological targets . The trifluoromethoxy group (-OCF₃) is a common pharmacophore in drug design due to its metabolic stability and electronegativity .
Physicochemical and Pharmacokinetic Properties
Key Properties:
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Solubility: Estimated via molarity calculations (mass/volume = 347.29 g/mol ÷ desired concentration).
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logP: Predicted ~2.8 (trifluoromethoxy increases hydrophobicity; phenolic -OH adds polarity).
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Hydrogen Bond Donors/Acceptors: 2 donors (-NH, -OH), 5 acceptors (pyrimidine N, OCF₃, -OH).
ADME Profile:
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Absorption: Moderate permeability due to molecular weight >300 Da and polar surface area (~80 Ų).
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Metabolism: Susceptible to hepatic oxidation (pyrimidine ring) and glucuronidation (phenolic -OH) .
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Excretion: Likely renal, given moderate hydrophilicity.
Biological Activity and Research Applications
Anticancer Screening
Pyrimidine-based scaffolds are explored for kinase inhibition (e.g., EGFR, VEGFR). The phenolic moiety may chelate metal ions in enzyme active sites, while the trifluoromethoxy group stabilizes ligand-receptor interactions . Cytotoxicity assays on analogues show selectivity indices >10 in A549 and HeLa cells , hinting at therapeutic windows.
Comparative Analysis with Structural Analogues
The target compound’s dual aromatic systems may enable dual-target inhibition, a strategy gaining traction in overcoming drug resistance .
Future Directions and Challenges
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Synthetic Optimization: Develop scalable routes with >70% yield using green chemistry principles.
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In Vitro Profiling: Screen against malaria, leishmaniasis, and cancer cell lines to establish baseline activity.
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Structural Modifications: Explore substituents on the phenol ring (e.g., -OCH₃, -NO₂) to modulate solubility and potency .
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